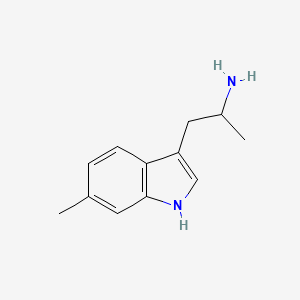

1-(6-methyl-1H-indol-3-yl)propan-2-amine

Description

Contextualization within Indole (B1671886) Alkaloid and Substituted Tryptamine (B22526) Research

1-(6-methyl-1H-indol-3-yl)propan-2-amine belongs to the extensive family of indole alkaloids, a major class of naturally occurring and synthetic compounds containing an indole structural moiety. nih.gov With over 4,100 known compounds, indole alkaloids are one of the largest classes of alkaloids and are the subject of extensive scientific research due to their wide range of physiological activities. nih.gov Many of these compounds, including the subject of this article, are derived from the amino acid tryptophan. nih.gov

More specifically, this compound is classified as a substituted tryptamine. wikipedia.orgresearchgate.net The core structure of tryptamines consists of an indole ring linked at the third position to an ethylamine (B1201723) side chain. researchgate.net In substituted tryptamines, hydrogen atoms on the indole ring, the ethylamine sidechain, or the amino group are replaced by other functional groups. researchgate.netchemimpex.com This class includes a variety of biologically crucial molecules, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net Research into substituted tryptamines has been extensive, covering naturally occurring psychoactive compounds like psilocybin to synthetic drugs developed for therapeutic purposes, such as the anti-migraine medication sumatriptan. researchgate.net The compound this compound is a synthetic derivative, featuring a methyl group at the 6-position of the indole ring and another methyl group at the alpha position of the ethylamine sidechain. wikipedia.org

General Significance of Indoleamine Scaffolds in Academic Chemical Biology

The indoleamine scaffold is a "privileged structure" in medicinal chemistry and chemical biology, meaning it can bind to multiple receptors with high affinity. uni.lu This versatility has made indole-containing compounds a focal point in the development of new therapeutic agents for a wide array of conditions. usdoj.gov The indole nucleus is a key component in numerous pharmaceuticals, including anti-cancer, antiviral, and anti-inflammatory drugs. website-files.com

The biological importance of the indoleamine scaffold is exemplified by endogenous molecules like serotonin (5-hydroxytryptamine), a vital neurotransmitter that regulates mood, sleep, and appetite. website-files.com The structural similarity of many synthetic tryptamines to serotonin allows them to interact with serotonin receptors, leading to a range of pharmacological effects. usdoj.gov This interaction is a primary focus of research in neuropharmacology and the development of treatments for psychiatric disorders. tci-thaijo.org Furthermore, the study of indoleamine derivatives contributes to a deeper understanding of cellular processes, receptor function, and the potential for designing highly selective and potent therapeutic agents. researchgate.net

Structural Placement and Nomenclature of this compound within the Indoleamine Literature

The systematic name for the compound of interest is this compound. This nomenclature precisely describes its molecular structure. It is also known by the common shorthand name 6-methyl-α-methyltryptamine (6-Me-αMT). This naming convention for tryptamines helps to quickly identify the substitutions on the core tryptamine structure. wikipedia.org

The parent compound, without the methyl group on the indole ring, is α-methyltryptamine (αMT). wikipedia.org The addition of a methyl group at the 6-position of the indole ring results in 6-methyl-α-methyltryptamine. The locations of substituents around the tryptamine scaffold are designated by their numerical position on the indole core (1-7) or by Greek letters (α, β) for substitutions on the ethyl chain. wikipedia.org

Below is a data table outlining the key structural features and identifiers for this compound and its parent compound, α-methyltryptamine.

| Feature | This compound | α-Methyltryptamine (αMT) |

| Systematic Name | This compound | 1-(1H-indol-3-yl)propan-2-amine |

| Common Name | 6-Methyl-α-methyltryptamine (6-Me-αMT) | α-Methyltryptamine (αMT) |

| Molecular Formula | C₁₂H₁₆N₂ | C₁₁H₁₄N₂ |

| Core Structure | Tryptamine | Tryptamine |

| Indole Ring Substitution | Methyl group at position 6 | Unsubstituted |

| Ethylamine Chain Substitution | Methyl group at the α-position | Methyl group at the α-position |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methyl-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-11-10(6-9(2)13)7-14-12(11)5-8/h3-5,7,9,14H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBLNWCKQUBOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Methyl 1h Indol 3 Yl Propan 2 Amine and Analogues

Strategic Approaches for 6-Substituted Indole (B1671886) Ring Synthesis

The formation of the indole nucleus with a methyl group at the 6-position is a critical first stage in the synthesis of the target compound. This can be achieved either by starting with a pre-substituted benzene (B151609) derivative and constructing the indole ring, or by functionalizing the indole ring at the C6 position after its formation.

Preparation of 6-Methylindole Precursors for Indoleamine Construction

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comalfa-chemistry.com To obtain a 6-methylindole, one would start with 4-methylphenylhydrazine. The choice of the carbonyl component is crucial as it determines the substitution at the C2 and C3 positions of the resulting indole. For the synthesis of tryptamines, a carbonyl compound that allows for the eventual introduction of the ethylamine (B1201723) side chain is required.

Another important precursor for the synthesis of 1-(6-methyl-1H-indol-3-yl)propan-2-amine is 6-methyl-1H-indole-3-carbaldehyde . This compound can be synthesized via the Vilsmeier-Haack reaction on 6-methylindole. google.comchemimpex.com This reaction introduces a formyl group at the C3 position, which can then be elaborated to the desired propan-2-amine side chain. A patent describes the synthesis of 6-methyl-1H-indole-3-carbaldehyde by reacting 6-methylindole with a formylating agent, achieving a high yield. google.com

The following table summarizes a synthetic route to 6-methyl-1H-indole-3-carbaldehyde:

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| 1 | 4-Methylaniline | NaNO₂, HCl, then SnCl₂ | 4-Methylphenylhydrazine | - | byjus.com |

| 2 | 4-Methylphenylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄) | 6-Methylindole-2-carboxylic acid | - | alfa-chemistry.com |

| 3 | 6-Methylindole-2-carboxylic acid | Heat (decarboxylation) | 6-Methylindole | - | - |

| 4 | 6-Methylindole | POCl₃, DMF | 6-Methyl-1H-indole-3-carbaldehyde | 89 | google.com |

Regioselective Functionalization Reactions at the Indole Ring

Achieving regioselective functionalization at the C6 position of an existing indole ring is a more challenging but viable strategy. Due to the electron-rich nature of the pyrrole ring, electrophilic substitution typically occurs at the C3 position. Therefore, directing groups are often necessary to achieve functionalization on the benzene portion of the indole.

Recent advancements in C-H activation have provided powerful tools for the direct functionalization of the indole nucleus. For instance, a copper-catalyzed direct C6-arylation of indoles has been reported, utilizing an N-P(O)tBu₂ directing group. acs.org While this method introduces an aryl group, similar strategies could potentially be adapted for methylation.

Furthermore, ruthenium-catalyzed C6-alkylation of indole derivatives has been achieved using a pyrimidinyl directing group on the indole nitrogen and an ester directing group at the C3 position. acs.org Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has also been demonstrated, offering a metal-free alternative. frontiersin.org These methods provide pathways to various 6-substituted indole analogues.

Introduction of the Propan-2-amine Side Chain at the Indole 3-Position

Once the 6-methylindole core is established, the next critical step is the introduction of the 1-(propan-2-amino)ethyl side chain at the C3 position. Several established synthetic routes can be employed for this transformation.

Established Reaction Sequences for Indole-3-ethylamine Derivatives (e.g., Modified Henry Reaction, Nef Reaction, Condensation Pathways)

A well-established route to α-methyltryptamines involves the Henry reaction (nitroaldol condensation) between an indole-3-carbaldehyde and a nitroalkane. organic-chemistry.org In the case of this compound synthesis, 6-methyl-1H-indole-3-carbaldehyde is reacted with nitroethane in the presence of a base to yield 1-(6-methyl-1H-indol-3-yl)-2-nitroprop-1-ene.

The subsequent reduction of the nitro group to an amine can be challenging. A common method involves reduction with lithium aluminum hydride (LiAlH₄). mdma.ch

Alternatively, the nitroalkene can be converted to the corresponding ketone, 1-(6-methyl-1H-indol-3-yl)propan-2-one, via the Nef reaction . organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction typically involves treating the salt of the nitro compound with a strong acid. wikipedia.orgck12.org The resulting ketone can then be converted to the desired amine through reductive amination. wikipedia.orgmasterorganicchemistry.com A facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines has been reported starting from the corresponding ketones prepared by a modified Nef reaction. scientific.net

The following table outlines a typical reaction sequence:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 6-Methyl-1H-indole-3-carbaldehyde | Nitroethane, Base (e.g., ammonium (B1175870) acetate) | 1-(6-Methyl-1H-indol-3-yl)-2-nitroprop-1-ene | Henry Reaction |

| 2 | 1-(6-Methyl-1H-indol-3-yl)-2-nitroprop-1-ene | H₂SO₄ (or other Nef reaction conditions) | 1-(6-Methyl-1H-indol-3-yl)propan-2-one | Nef Reaction |

| 3 | 1-(6-Methyl-1H-indol-3-yl)propan-2-one | NH₃, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound | Reductive Amination |

Condensation pathways, such as the Pictet-Spengler reaction , are also widely used for the synthesis of tryptamine-related structures, specifically tetrahydro-β-carbolines. nih.govresearchgate.net While not a direct route to the open-chain tryptamine (B22526), this reaction is fundamental in indole alkaloid chemistry and can be a starting point for more complex analogues.

Optimization of Reaction Conditions and Yields for Substituted Tryptamine Formation

In the Henry reaction, the choice of base and solvent can significantly influence the yield and purity of the nitroalkene product. For the Nef reaction, harsh acidic conditions can sometimes lead to degradation of the indole ring. Milder, modified Nef reaction conditions have been developed to circumvent this issue. scientific.net

For the reductive amination step, a variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent and reaction conditions can affect the yield and selectivity of the amination. The use of a moisture-tolerant tin(IV) Lewis acid as a catalyst for direct reductive amination has been reported, offering a robust alternative. nih.gov

The Pictet-Spengler reaction conditions have also been a subject of optimization studies, with research focusing on the use of different catalysts and reaction media to improve yields and stereoselectivity. mdpi.comnih.gov

Stereoselective Synthesis of Chiral this compound Isomers

This compound contains a chiral center at the α-carbon of the ethylamine side chain, and therefore exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

A well-established method for the synthesis of optically pure α-methyltryptamines involves the reductive amination of the corresponding indole-3-propanone with a chiral amine , such as (R)- or (S)-α-methylbenzylamine. nih.gov This creates a pair of diastereomeric amines that can be separated by chromatography. Subsequent removal of the chiral auxiliary, typically by catalytic hydrogenolysis, affords the desired enantiomerically pure α-methyltryptamine.

The following table illustrates this stereoselective approach:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Feature |

| 1 | 1-(6-Methyl-1H-indol-3-yl)propan-2-one | (R)-α-Methylbenzylamine, Reducing agent | Diastereomeric N-(α-methylbenzyl) amines | Formation of diastereomers |

| 2 | Mixture of diastereomers | Chromatographic separation | Separated pure diastereomers | Diastereomer separation |

| 3 | Pure diastereomer | H₂, Pd/C | (R)- or (S)-1-(6-methyl-1H-indol-3-yl)propan-2-amine | Removal of chiral auxiliary |

Another approach is asymmetric reductive amination , where a prochiral ketone is converted to a chiral amine using a chiral catalyst. A highly enantioselective direct asymmetric reductive amination of various ketones, including a substituted pyridylpropan-2-one, has been achieved using a chiral ruthenium catalyst. acs.org This method offers a more direct route to the chiral amine without the need for a chiral auxiliary and subsequent removal.

Enzymatic methods, such as the use of imine reductases (IREDs), are also gaining prominence for the stereoselective synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov

Enantiopure Synthesis Strategies (e.g., Application of Chiral Auxiliaries like Ellman's Sulfinamides)

The production of enantiomerically pure amines is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for this purpose, temporarily incorporating a chiral element into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. Among the most versatile and widely used is tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary. yale.eduwikipedia.orgnih.gov This reagent has proven invaluable for the asymmetric synthesis of a vast array of chiral amines from simple starting materials. yale.edunih.gov

The general strategy involves three main steps:

Condensation : The chiral sulfinamide is condensed with a ketone or aldehyde to form a tert-butanesulfinyl imine. nih.govsigmaaldrich.com This reaction proceeds under mild conditions and in high yields. sigmaaldrich.com

Nucleophilic Addition : A nucleophile is added to the imine. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face and thereby creating a new stereocenter with high diastereoselectivity. sigmaaldrich.comharvard.edu

Deprotection : The sulfinyl group is removed under mild acidic conditions to yield the desired chiral primary amine. sigmaaldrich.comharvard.edu

A specific application of this methodology has been successfully used for the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines. scientific.net This process starts with the corresponding 1-(1H-indol-3-yl)propan-2-one intermediate. Condensation with (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), followed by a reduction step and final deprotection with hydrochloric acid in methanol, affords the target amine with excellent enantiopurity (greater than 99% enantiomeric excess, e.e.). scientific.net This method avoids the need for chiral separation techniques, making it both time- and cost-effective. scientific.net The reliability and high stereoselectivity offered by Ellman's sulfinamide have led to its use on scales ranging from academic laboratories to metric-ton industrial production for various drug candidates. yale.edu

| Step | Description | Key Reagent | Outcome |

| 1 | Condensation | Ketone + (R)-tert-Butanesulfinamide | Chiral N-sulfinyl imine |

| 2 | Reduction | Reducing Agent (e.g., NaBH₄) | Diastereomerically enriched sulfinamide |

| 3 | Deprotection | Acid (e.g., HCl in Methanol) | Enantiopure (R)-amine hydrochloride |

Diastereoselective Control in Amine Formation for Indole Derivatives

Diastereoselective control is critical when a molecule already contains one or more chiral centers and a new one is being introduced. The goal is to selectively form one diastereomer over all other possibilities. In the context of synthesizing indole-containing amines using chiral auxiliaries like Ellman's sulfinamide, the auxiliary itself is the source of diastereoselective control. sigmaaldrich.com

The tert-butanesulfinyl group serves as a powerful chiral directing group. sigmaaldrich.com In the addition of nucleophiles to N-sulfinyl imines, the stereochemical outcome is often dictated by a six-membered ring chair-like transition state where the nucleophile attacks to minimize steric interactions with the bulky sulfinyl group. harvard.edu For additions to ketimines derived from indole-based ketones, this chelation control model allows for highly predictable and diastereoselective formation of the resulting amine. harvard.edu

The choice of reagents and reaction conditions can also influence diastereoselectivity. For instance, in iridium-catalyzed reactions on indole derivatives, the combination of a specific chiral ligand and an achiral additive can be tuned to favor different stereoisomers. researchgate.net While not a direct synthesis of the target amine, this principle of tuning reaction components to control stereochemical outcomes is a fundamental concept in asymmetric synthesis. Similarly, in formal (3+2) cycloadditions to form pyrroloindolines, modifying the reactants can significantly improve the diastereomeric ratio of the products. nih.gov This highlights that achieving high diastereoselectivity often involves careful optimization of all reaction parameters.

Modern and Efficient Synthetic Approaches to Indoleamines

To improve the efficiency, cost-effectiveness, and environmental footprint of chemical syntheses, chemists have developed innovative strategies such as one-pot reactions, multicomponent reactions (MCRs), and the use of microwave irradiation.

One-Pot and Multicomponent Reactions in Indoleamine Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, avoid the lengthy process of isolating and purifying intermediate compounds, thereby saving time and resources. rsc.org Multicomponent reactions (MCRs) are even more efficient, combining three or more starting materials in a single step to form a product that incorporates substantial parts of all reactants. arkat-usa.orgnih.gov

MCRs have emerged as powerful tools for rapidly building molecular complexity and generating libraries of structurally diverse heterocyclic compounds. arkat-usa.org Indole derivatives are valuable partners in such reactions. arkat-usa.orgresearchgate.net For example, a modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot MCR involving an indole, formaldehyde, and an amine hydrochloride. nih.govresearchgate.net This approach allows for the rapid generation of complex indole alkaloids. nih.gov Another strategy involves a three-component, one-pot synthesis of highly functionalized bis-indole derivatives from enaminones, indoles, and acenaphthylene-1,2-dione. nih.gov These methods showcase the potential to construct complex indole-containing molecules with high efficiency. While a direct MCR for this compound is not prominently described, the principles are readily adaptable for the synthesis of various indoleamines.

| Reaction Type | Key Features | Advantages |

| One-Pot Reaction | Multiple reaction steps in a single vessel; no isolation of intermediates. | Reduced waste, time, and resource consumption. rsc.org |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single step. nih.gov | High atom economy, step efficiency, and rapid generation of molecular complexity. arkat-usa.org |

Microwave-Assisted Synthetic Procedures for Indole-Containing Compounds

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govorganic-chemistry.org

This technology has been successfully applied to many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov For instance, a microwave-assisted, solvent-free Bischler indole synthesis provides a mild and environmentally friendly method for producing 2-arylindoles in good yields. organic-chemistry.org Furthermore, microwave heating has been employed in one-pot, three-component coupling reactions to prepare a variety of polysubstituted indoles under Sonogashira conditions. nih.gov The reactions are carried out in sealed vessels where microwave energy rapidly and uniformly heats the reaction mixture, leading to significant rate acceleration. nih.govmdpi.com This efficiency makes MAOS a highly attractive method for the rapid synthesis of indole-containing compounds and libraries for research and drug discovery. nih.gov

Post-Synthetic Purification and Isolation Techniques for Research-Grade Indoleamine Compounds

The synthesis of a target compound is only complete upon its successful purification and isolation to the required standard. For research-grade materials, this often means achieving purity levels exceeding 98-99%. A multi-step approach combining several techniques is typically employed to isolate indoleamine compounds from complex reaction mixtures.

Work-up/Extraction : Following the reaction, an initial "work-up" is performed. This usually involves quenching the reaction and then using liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or nonpolar impurities. The product is extracted into an organic solvent (like ethyl acetate), which is then washed and dried. nih.gov

Chromatography : Column chromatography is the most common method for purifying organic compounds. The crude product is loaded onto a stationary phase (typically silica gel) and eluted with a solvent system (mobile phase). Components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation. mdpi.com Thin-layer chromatography (TLC) is used to monitor the progress of both the reaction and the purification. nih.gov For achieving very high purity or for separating challenging mixtures (such as stereoisomers), High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode, is utilized. mdpi.com

Crystallization : If the final compound is a solid, crystallization can be a highly effective method for achieving exceptional purity. The crude solid is dissolved in a hot solvent and allowed to cool slowly, forming a crystalline lattice that excludes impurities. mdpi.com This technique was used to achieve 99.5 wt% purity for indole recovered from industrial oil fractions. mdpi.com

Characterization : Once purified, the identity and purity of the compound are confirmed using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes infrared (IR) spectroscopy to confirm the structure and functional groups. mdpi.comnih.gov

This combination of extraction, chromatography, and crystallization, followed by rigorous analytical characterization, ensures the production of high-purity, research-grade indoleamine compounds.

Structure Activity Relationship Sar Studies of 1 6 Methyl 1h Indol 3 Yl Propan 2 Amine Analogues

Systematic Substituent Effects on the Indole (B1671886) Nucleus

The indole nucleus of tryptamines offers several positions for substitution, with modifications at the 4, 5, 6, and 7-positions of the benzene (B151609) portion of the ring system being particularly significant in modulating potency and receptor selectivity. nih.govmaps.org

Influence of the 6-Methyl Group and Other Halogen/Methoxy (B1213986) Substitutions on Receptor Affinity and Metabolic Stability

The position and nature of substituents on the indole ring are pivotal in defining the pharmacological profile of tryptamine (B22526) analogues.

Methyl Substitution: While the subject compound features a methyl group at the 6-position, studies on related tryptamines have shown that methyl groups at this position can be unfavorable for affinity at certain receptors, such as the NMDA receptor. nih.gov In contrast, substitutions at other positions, like a 5-methoxy group, have been shown to increase potency. psilosybiini.infowalshmedicalmedia.com For instance, the addition of a methoxy group at the 5-position of α-methyltryptamine (AMT) results in a compound with greater potency. psilosybiini.info However, adding a methyl group at the 7-position of the potent agonist 5-methoxy-N,N-dimethyltryptamine has been found to markedly decrease its activity. researchgate.net

Halogen Substitution: Halogenation of the indole ring is a common strategy to modulate biological activity. maps.org Halogen substituents at positions 5 and 7 are generally well-tolerated and can contribute positively to receptor affinity. nih.gov Specifically, fluorine substitution has been noted to have a positive impact. nih.gov The introduction of halogens can enhance activity, a principle that also applies to other classes of psychoactive compounds like phenethylamines. maps.org

Methoxy Substitution: The methoxy group is a significant ortho- and para-directing substituent that generally enhances the hallucinogenic properties of tryptamines, with the 4- and 5-positions being the most impactful. maps.org The potency of tryptamines is often enhanced when a methoxy group is attached at the 5-position of the indole ring. walshmedicalmedia.com However, metabolism studies show that 5-methoxylated tryptamines are frequently metabolized via O-demethylation to their corresponding 5-hydroxy metabolites. nih.gov

| Substituent & Position | Effect on Activity/Affinity | Receptor/Target Mentioned | Reference |

|---|---|---|---|

| 6-Methyl | Strongly disfavored | NMDA Receptor | nih.gov |

| 5-Methoxy | Increases potency | General Psychoactivity | psilosybiini.infowalshmedicalmedia.com |

| 7-Methyl (on 5-MeO-DMT) | Markedly reduces activity | Serotonin (B10506) Receptors | researchgate.net |

| Halogens (e.g., Fluorine) | Positively contributes to activity | NMDA Receptor | nih.gov |

| 5-Hydroxy / Methoxy | Negative to weak contribution | NMDA Receptor | nih.gov |

Impact of Indole Nitrogen (N1) Modifications on Biological Activity Profiles

Modification of the indole nitrogen (N1) position is another avenue for altering the pharmacological properties of tryptamines. Generally, N-alkylation of the indole ring is not well-tolerated. For instance, a methyl group substituted at the N1 position has been shown to be strongly disfavored for activity at the NMDA receptor. nih.gov This suggests that an unsubstituted indole N-H group may be important for optimal receptor interaction, potentially by acting as a hydrogen bond donor.

Structural Variations of the Propan-2-amine Side Chain

The ethylamine (B1201723) side chain is a critical component of the tryptamine pharmacophore. Modifications to this chain, including alpha-methylation and substitutions on the terminal amine, profoundly influence activity, selectivity, and metabolic stability. maps.org

Alpha-Methyl Group Contributions to Activity and Selectivity

The presence of a methyl group on the alpha-carbon of the tryptamine side chain, as seen in 1-(6-methyl-1H-indol-3-yl)propan-2-amine, is a key structural feature. This alpha-methylation confers significant metabolic stability.

Monoamine Oxidase (MAO) Inhibition: The α-methyl group makes the compound a poorer substrate for monoamine oxidase (MAO), the primary enzyme responsible for the metabolism of many tryptamines. wikipedia.org This steric hindrance slows down metabolic degradation, thereby increasing the compound's half-life and allowing for oral activity. maps.orgwikipedia.org The parent compound, α-methyltryptamine (AMT), is itself a reversible inhibitor of MAO. wikipedia.orgnih.gov

Stimulant Properties: The α-methyl group is also associated with a shift in the pharmacological profile, often introducing stimulant properties alongside psychedelic effects. nih.gov This is analogous to the relationship between phenethylamine (B48288) and amphetamine (α-methylphenethylamine). wikipedia.org

Amine Substitution Patterns and Their Effects on Receptor Interactions

Substitution on the terminal amino group of the side chain significantly modulates receptor interactions and functional activity. The size and nature of the alkyl groups on the nitrogen atom can determine whether a compound acts as a neurotransmitter releaser or a reuptake inhibitor. nih.govnih.gov

Primary vs. Substituted Amines: Primary amines, such as in AMT, are often associated with the ability to stimulate monoamine release. nih.gov

N,N-Dialkylation: Increasing the size of the substituents on the amine nitrogen generally shifts the activity profile. While smaller compounds are often potent serotonin transporter (SERT) substrates that act as releasers, larger N,N-dialkylated analogues tend to be SERT uptake inhibitors. nih.govnih.govresearchgate.net However, this is not a strict rule, as some tertiary amines like N,N-dimethyltryptamine (DMT) have been identified as selective SERT-releasing agents, challenging the notion that releasing activity is confined to primary and secondary amines. nih.govnih.govresearchgate.net

Receptor Agonism: All psychoactive tryptamines generally display agonist activity at serotonin 5-HT₂A receptors, which is crucial for their psychedelic effects. nih.govnih.govnih.gov The potency and efficacy at this receptor can be fine-tuned by the amine substitution pattern. nih.govnih.gov For example, a study of various tryptamines showed they were all 5-HT₂A agonists with a range of potencies. nih.gov

| Compound Type | Primary Mechanism | Example Compounds | Reference |

|---|---|---|---|

| Primary Amines (e.g., α-methyltryptamine) | Monoamine Releaser | AMT | nih.gov |

| Tertiary Amines (Smaller) | Selective SERT Releaser | DMT | nih.govnih.govresearchgate.net |

| Tertiary Amines (Larger) | SERT Uptake Inhibitor | DPT, DiPT | nih.gov |

Stereochemical Determinants of Pharmacological Activity

The introduction of a chiral center, such as the α-methyl group in the propan-2-amine side chain, means that the compound can exist as two enantiomers (R and S). Stereochemistry is often a critical determinant of pharmacological activity, as biological receptors are themselves chiral environments. One enantiomer typically exhibits higher affinity or efficacy at a given receptor compared to the other. While specific data for the individual enantiomers of this compound are not detailed in the provided search results, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. For the parent compound α-methyltryptamine, the dextrorotatory (+)-isomer was identified by the code IT-403, indicating that its stereochemistry was a subject of investigation. wikipedia.org

Enantiomeric Activity Differences in Indoleamine Derivatives

The introduction of a chiral center, as is the case with the α-methyl group in this compound, necessitates the examination of the pharmacological activity of individual enantiomers. Research into α-methylated tryptamines has revealed significant differences in the binding affinities and functional activities of the (R)- and (S)-enantiomers at various serotonin receptor subtypes.

A systematic study on a series of optically pure α-methyltryptamines has provided valuable insights into the stereoselective requirements of serotonin receptors. nih.govlookchem.com The enantioselectivity was found to be dependent on the substitution pattern on the indole ring. For instance, in the case of 5-substituted α-methyltryptamines (e.g., 5-hydroxy and 5-methoxy derivatives), the (S)-enantiomer generally exhibits higher or equipotent affinity for 5-HT1B and 5-HT2 receptor sites compared to the (R)-enantiomer. nih.govlookchem.com

Conversely, this stereoselectivity is reversed for 4-oxygenated analogues, where the (R)-enantiomer shows a higher affinity for 5-HT1B binding sites. nih.govlookchem.com With respect to 6-substituted α-methyltryptamines, it has been observed that substitution at this position generally leads to a decrease in affinity for serotonin receptors. lookchem.com However, for 6-methoxy-α-methyltryptamine, the (R)-isomer was found to possess a higher affinity for 5-HT1B sites than its (S)-counterpart, while both isomers displayed weak affinity at the 5-HT2 site. lookchem.com

These findings suggest that the 6-methyl substituent in this compound likely influences the optimal stereochemistry for receptor interaction. Based on the data from its 6-methoxy analogue, it can be inferred that the (R)-enantiomer of this compound may exhibit higher affinity for certain serotonin receptor subtypes, like the 5-HT1B receptor, compared to the (S)-enantiomer.

Table 1: Enantiomeric Receptor Affinity (Ki, nM) of 6-Substituted α-Methyltryptamine Analogues at Serotonin Receptors

| Compound | Enantiomer | 5-HT1B Affinity (Ki, nM) | 5-HT2 Affinity (Ki, nM) |

|---|---|---|---|

| 6-Methoxy-α-methyltryptamine | R | Higher Affinity | >10,000 |

| 6-Methoxy-α-methyltryptamine | S | Lower Affinity | >10,000 |

Data derived from Nichols et al. (1988). lookchem.com

Computational Approaches to Structure-Activity Relationships

Computational methods have become indispensable tools in medicinal chemistry for elucidating the molecular basis of ligand-receptor interactions and for predicting the biological activity of novel compounds. These approaches complement experimental studies by providing detailed insights into the binding modes and energetic landscapes of molecular recognition.

Molecular Docking and Ligand-Protein Interaction Analysis for Indoleamine Scaffolds

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For indoleamine scaffolds, including analogues of this compound, docking studies are typically performed using homology models or, more recently, cryo-electron microscopy structures of serotonin receptors, such as the 5-HT2A receptor. nih.govrsc.org

These studies have revealed key interactions that govern the binding of tryptamine derivatives. The indole nitrogen is often involved in a hydrogen bond with a conserved serine residue in transmembrane helix 5 (TM5) of the receptor. The protonated amine of the ethylamine side chain typically forms an ionic bond with a conserved aspartate residue in TM3. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indoleamine derivatives, QSAR studies can be used to predict the serotonin receptor affinity and functional activity of unsynthesized analogues based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

While specific QSAR models for this compound are not extensively documented in the public domain, general QSAR studies on tryptamine analogues have highlighted the importance of certain structural features for receptor interaction. nih.gov For instance, the position and nature of substituents on the indole ring have been shown to significantly impact receptor affinity.

A QSAR study on the binding of tryptamine analogues at the human 5-HT1E receptor indicated that hydrogen bonding plays a critical role in the ligand-receptor interaction. nih.gov Such models can be extended to predict the activity of new analogues, including those with different substitution patterns on the indole ring or modifications to the ethylamine side chain. For this compound, a QSAR model could help in predicting how variations at the 6-position or changes in the α-methyl group would affect its interaction with various serotonin receptor subtypes. These predictive models serve as a valuable guide for the design of new compounds with desired pharmacological properties.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules like 1-(6-methyl-1H-indol-3-yl)propan-2-amine. These methods provide insights into the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the definitive structural confirmation of this compound. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl group attached to the ring, the methylene (B1212753) and methine protons of the propyl side chain, the amine protons, and the indole N-H proton. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the specific substitution pattern.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the propyl side chain and the indole ring, while HSQC spectra would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR signals.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Indole N-H | 7.5 - 8.5 |

| Aromatic C-H (indole ring) | 6.5 - 7.5 |

| Methylene C-H (CH₂) | 2.5 - 3.0 |

| Methine C-H (CH) | 3.0 - 3.5 |

| Amine N-H₂ | 1.0 - 3.0 (broad) |

| Methyl C-H₃ (on indole) | 2.0 - 2.5 |

| Methyl C-H₃ (on side chain) | 1.0 - 1.5 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C (indole ring) | 100 - 140 |

| Methylene C (CH₂) | 30 - 40 |

| Methine C (CH) | 40 - 50 |

| Methyl C (on indole) | 15 - 25 |

| Methyl C (on side chain) | 15 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition, distinguishing the target compound from other molecules with the same nominal mass. For this compound (C₁₂H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like tryptamines. nih.govresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This method typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Furthermore, by inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), characteristic fragment ions can be generated. For this compound, a key fragmentation pathway would involve the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable iminium ion. This fragmentation pattern is diagnostic for the tryptamine (B22526) scaffold. researchgate.net

| Expected Mass Spectrometry Data for this compound | |

| Analysis | Expected Result |

| Molecular Formula | C₁₂H₁₆N₂ |

| Nominal Mass | 188 |

| Exact Mass [M+H]⁺ | 189.1386 |

| Key ESI-MS/MS Fragment | Loss of the aminopropane side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance of infrared radiation versus frequency. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole and the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching vibrations of the indole ring.

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | 3300 - 3500 |

| N-H Stretch (primary amine) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the concentration of this compound. creative-proteomics.comjapsonline.comresearchgate.net This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of tryptamines, reversed-phase HPLC is commonly employed. maps.org A C18 column is a typical stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the indole ring of the tryptamine absorbs UV light at a characteristic wavelength (around 220 nm and 280 nm). By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. For quantification, the peak area of the analyte is compared to a calibration curve generated from standards of known concentration.

| Typical HPLC Parameters for the Analysis of this compound | |

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation and Speed in Metabolic Studies

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering dramatically increased speed, resolution, and sensitivity. These improvements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which necessitates a system capable of handling higher backpressures. For metabolic studies of tryptamine derivatives like this compound, UHPLC is invaluable for profiling metabolites in complex biological matrices such as plasma and urine. nih.gov

The enhanced separation power of UHPLC allows for the resolution of closely related metabolites that might co-elute in a standard HPLC system. A rapid UHPLC-MS/MS quantitative method was developed for the targeted screening of 16 tryptamines in hair, demonstrating the technique's power. nih.gov This method utilized a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) with a gradient elution, achieving low limits of detection (0.1–20 pg/mg) and quantification (3–50 pg/mg). nih.gov The total run time for such analyses can be significantly reduced, often to under 10 minutes, which dramatically increases sample throughput—a critical factor in large-scale metabolic studies. nih.govnih.gov

In a typical UHPLC-based metabolic study of indole compounds, various extraction procedures are first tested to optimize the recovery of the parent compound and its metabolites from the biological matrix. mdpi.com The choice of column and mobile phase is critical; reversed-phase columns like a C18 are common, often with a mobile phase consisting of an aqueous component with a modifier like formic acid (for better ionization in mass spectrometry) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov

Table 1: Example UHPLC Method Parameters for Tryptamine Analog Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate, 5% acetonitrile, 0.1% formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Column Oven Temp. | Not specified in source | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

These UHPLC methods provide the high-resolution separation necessary for subsequent identification and quantification by mass spectrometry, forming the backbone of modern metabolic research. nih.govmdpi.com

Coupled Chromatography-Mass Spectrometry for Metabolite Identification (LC-MS/MS, LC-HRMS)

Pairing liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for identifying and quantifying metabolites in complex mixtures. For a compound like this compound, this approach can elucidate its metabolic fate. The initial separation by LC is followed by detection with a mass spectrometer, which acts as a highly sensitive and specific detector, providing mass-to-charge ratio (m/z) information for the eluting compounds.

LC-MS/MS (Tandem Mass Spectrometry): This technique, particularly using a triple quadrupole mass spectrometer, is the gold standard for targeted quantification. nih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the metabolite) is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific product ion is monitored in the third. nih.govmdpi.com This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing interference from the biological matrix. For instance, a validated LC-MS/MS method for 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its metabolite bufotenine (B1668041) used MRM to achieve high sensitivity and a wide calibration range in mouse serum. nih.gov The high specificity of LC-MS/MS allows for the differentiation of structural isomers, which is often crucial in metabolic studies. researchgate.net

LC-HRMS (High-Resolution Mass Spectrometry): For untargeted metabolomics and the identification of unknown metabolites, LC coupled with High-Resolution Mass Spectrometry (e.g., Time-of-Flight (TOF) or Orbitrap analyzers) is employed. LC-HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an unknown metabolite. creative-proteomics.com This capability is essential for proposing the structure of novel metabolites formed through biotransformation reactions such as hydroxylation, demethylation, or conjugation. High-resolution mass spectrometry can distinguish between structurally similar compounds and is a key tool in the discovery of novel psychoactive substances and their metabolites. creative-proteomics.com

Table 2: Example Mass Spectrometry Transitions for Tryptamine Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| 5-MeO-DMT | 219.2 | 174.2 | Quantification in serum | nih.gov |

| Bufotenine | 205.2 | 160.2 | Quantification in serum | nih.gov |

| 5-Methyl-DMT (IS) | 203.2 | 158.3 | Internal Standard | nih.gov |

| Tryptophan | 205.1 | 188.1 | Quantification in plasma | mdpi.com |

The combination of chromatographic separation with either tandem or high-resolution mass spectrometry provides a powerful platform for comprehensive metabolic profiling of this compound, enabling researchers to understand its biotransformation pathways.

Advanced Structural Elucidation Techniques for Stereochemistry

Since this compound possesses a chiral center at the alpha-carbon of the propane (B168953) chain, it can exist as two enantiomers. Determining the absolute and relative configuration of these stereoisomers is critical, as they often exhibit different biological activities.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govmdpi.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice.

To apply this method, a suitable single crystal of either one of the pure enantiomers or a derivative must be grown. mdpi.com For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion methods (e.g., using the Flack parameter) can be used to determine the absolute configuration unambiguously. mdpi.com In a study on related chiral 3-(piperidin-3-yl)-1H-indole derivatives, X-ray crystallography was successfully used to determine the absolute configuration of the enantiomers. mdpi.com Similarly, the structures of complex marine alkaloids like haliclonadiamine (B1246683) and papuamine (B1245492) were definitively reassigned using single-crystal X-ray diffraction. nih.gov

While powerful, the primary challenge of this technique is the growth of high-quality single crystals, which can be a difficult and time-consuming process. researchgate.net

Table 3: Crystallographic Data for an Example Chiral Amine Derivative

| Parameter | (R,R)-2 | Reference |

|---|---|---|

| Chemical Formula | C38 H24 Cl4 N2 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| a (Å) | 10.9961(6) | researchgate.net |

| b (Å) | 16.5912(9) | researchgate.net |

| c (Å) | 17.1593(9) | researchgate.net |

| Temperature (K) | 173(2) | researchgate.net |

| Final R indices | R1 = 0.0385, wR2 = 0.0933 | researchgate.net |

Note: Data is for a representative complex chiral molecule to illustrate typical parameters reported in crystallographic studies.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution, especially when X-ray crystallography is not feasible. uitm.edu.my

The ECD spectrum of a chiral molecule is highly sensitive to its stereochemistry. The sign and intensity of the observed Cotton effects in the spectrum can be correlated with the absolute configuration. This is often achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). nih.govuitm.edu.my

For indole alkaloids, the indole ring itself is a strong chromophore, making ECD a suitable analytical tool. The method has been successfully applied to determine the absolute configuration of numerous complex alkaloids. nih.govresearchgate.netdntb.gov.ua For example, the HPLC enantiomeric separation of racemic indole alkaloids like tacamonine (B1242925) was followed by the measurement of their ECD spectra to characterize the individual enantiomers. nih.gov The exciton (B1674681) chirality method, a specific application of ECD, can be used when a molecule contains two or more interacting chromophores, where the sign of the resulting ECD couplet is directly related to the spatial arrangement of these chromophores. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

| Bufotenine |

| 5-Methyl-N,N-dimethyltrypamine |

| Tryptophan |

| Kynurenine |

| 3-(piperidin-3-yl)-1H-indole |

| Haliclonadiamine |

| Papuamine |

Q & A

Q. What are the most reliable synthetic routes for 1-(6-methyl-1H-indol-3-yl)propan-2-amine, and how can reaction conditions be optimized?

Answer: A common method involves reductive amination of 6-methylindole-3-carbaldehyde with nitroethane followed by catalytic hydrogenation. Key parameters include:

- Catalysts : Palladium or Raney nickel for hydrogenation (optimize H₂ pressure to avoid over-reduction of the indole ring) .

- Solvents : Use polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent oxidation .

- Temperature : Maintain 50–70°C for efficient imine formation .

- Yield optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Answer:

- NMR : Use H and C NMR to confirm the indole ring (δ 7.0–7.5 ppm for aromatic protons) and the propan-2-amine sidechain (δ 2.8–3.2 ppm for NH). Note that deuterated solvents (e.g., DMSO-d6) may shift signals slightly .

- LC-MS : Employ high-resolution mass spectrometry (HRMS) in positive ion mode to verify molecular weight (CHN, m/z 174.115) and detect impurities .

- IR : Look for N-H stretching (3300–3500 cm) and indole ring vibrations (1600–1450 cm) .

Q. What are the challenges in detecting this compound in biological matrices?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or urine .

- Sensitivity : Optimize LC-MS parameters (e.g., ESI+ ionization, 0.1% formic acid in mobile phase) to achieve limits of detection (LOD) <1 ng/mL .

- Metabolite differentiation : Co-elute with reference standards and compare fragmentation patterns (e.g., m/z 158 for N-demethylated metabolites) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) affect receptor binding affinity?

Answer:

- Serotonin receptors : The 6-methyl group on the indole ring enhances steric hindrance, reducing affinity for 5-HT receptors compared to non-methylated analogs. Docking studies suggest altered π-π stacking in the binding pocket .

- TAAR1 : The propan-2-amine sidechain’s flexibility allows hydrogen bonding with Glu263, confirmed via mutagenesis assays .

- Comparative analysis : Replace the methyl group with halogens (e.g., 5-F substitution in ) to study electronic effects on binding .

Q. What metabolic pathways dominate in vivo, and how do metabolites influence toxicity?

Answer:

- Phase I metabolism : Hepatic CYP450 enzymes (e.g., CYP2D6) catalyze N-demethylation and hydroxylation at the indole ring’s 5-position, forming 3-carboxypropyl derivatives .

- Phase II conjugation : Glucuronidation of hydroxylated metabolites increases renal excretion. Use C-labeled compound in rodent models to quantify metabolite distribution .

- Toxicokinetics : Accumulation of N-oxide metabolites correlates with hepatotoxicity in vitro (IC <10 μM in HepG2 cells) .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms?

Answer:

- Single-crystal X-ray diffraction : Use SHELXL () to refine hydrogen atom positions and confirm the indole NH tautomer (N1-H vs. N2-H).

- Data discrepancies : Compare thermal parameters (B-factors) for NH groups; higher values suggest dynamic disorder or multiple tautomers .

- Validation : Cross-validate with solid-state NMR to detect protonation states in crystalline vs. solution phases .

Q. What computational strategies predict structure-activity relationships (SAR) for novel analogs?

Answer:

- QSAR modeling : Train models on datasets of indole derivatives using descriptors like LogP, polar surface area, and H-bond donor counts .

- MD simulations : Simulate binding to 5-HT receptors over 100 ns trajectories to assess sidechain flexibility’s role in efficacy .

- AI-driven synthesis : Apply retrosynthetic tools (e.g., Reaxys in ) to prioritize analogs with optimal synthetic feasibility and predicted bioactivity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy?

Answer:

- Strain variability : Test against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains; note that lipophilicity (LogP ~2.1) may limit membrane penetration in Gram-negative species .

- Assay conditions : Standardize MIC protocols (e.g., broth microdilution per CLSI guidelines) to control pH and inoculum size .

- Synergistic effects : Combine with efflux pump inhibitors (e.g., PAβN) to clarify intrinsic vs. resistance-mediated activity .

Q. Why do NMR spectra vary across studies for the same compound?

Answer:

- Solvent effects : DMSO-d6 vs. CDCl shifts NH proton signals by 0.5–1.0 ppm .

- Tautomerism : Dynamic equilibrium between indole NH and protonated amine forms in solution causes peak broadening .

- Impurities : Residual solvents (e.g., ethyl acetate) may obscure signals at δ 1.2–1.5 ppm; use preparative HPLC for purification .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.